

A Comparative Guide to 1H- and 2H-Substituted Tetrazole Isomers

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Compound of Interest

Compound Name: Ethyl Tetrazole-5-Carboxylate

Cat. No.: B052526

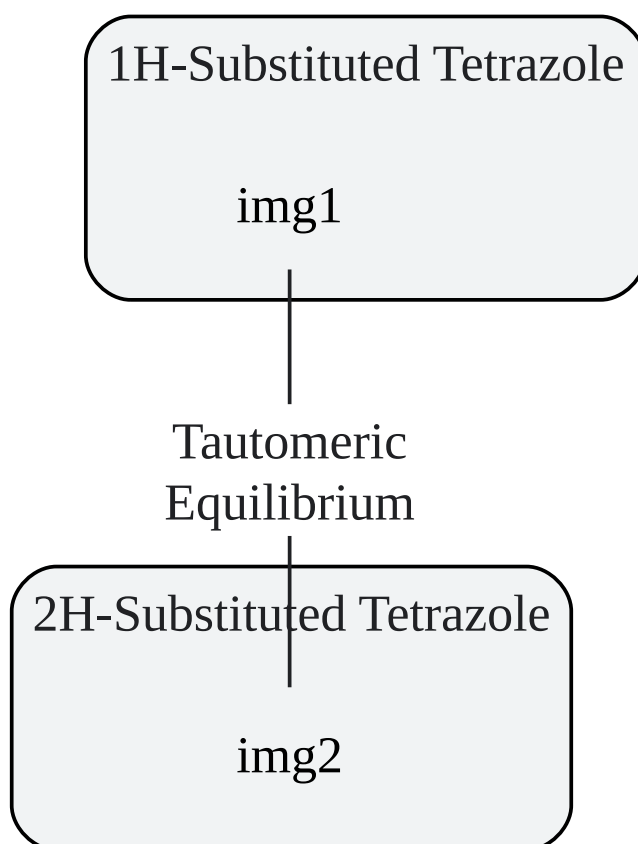
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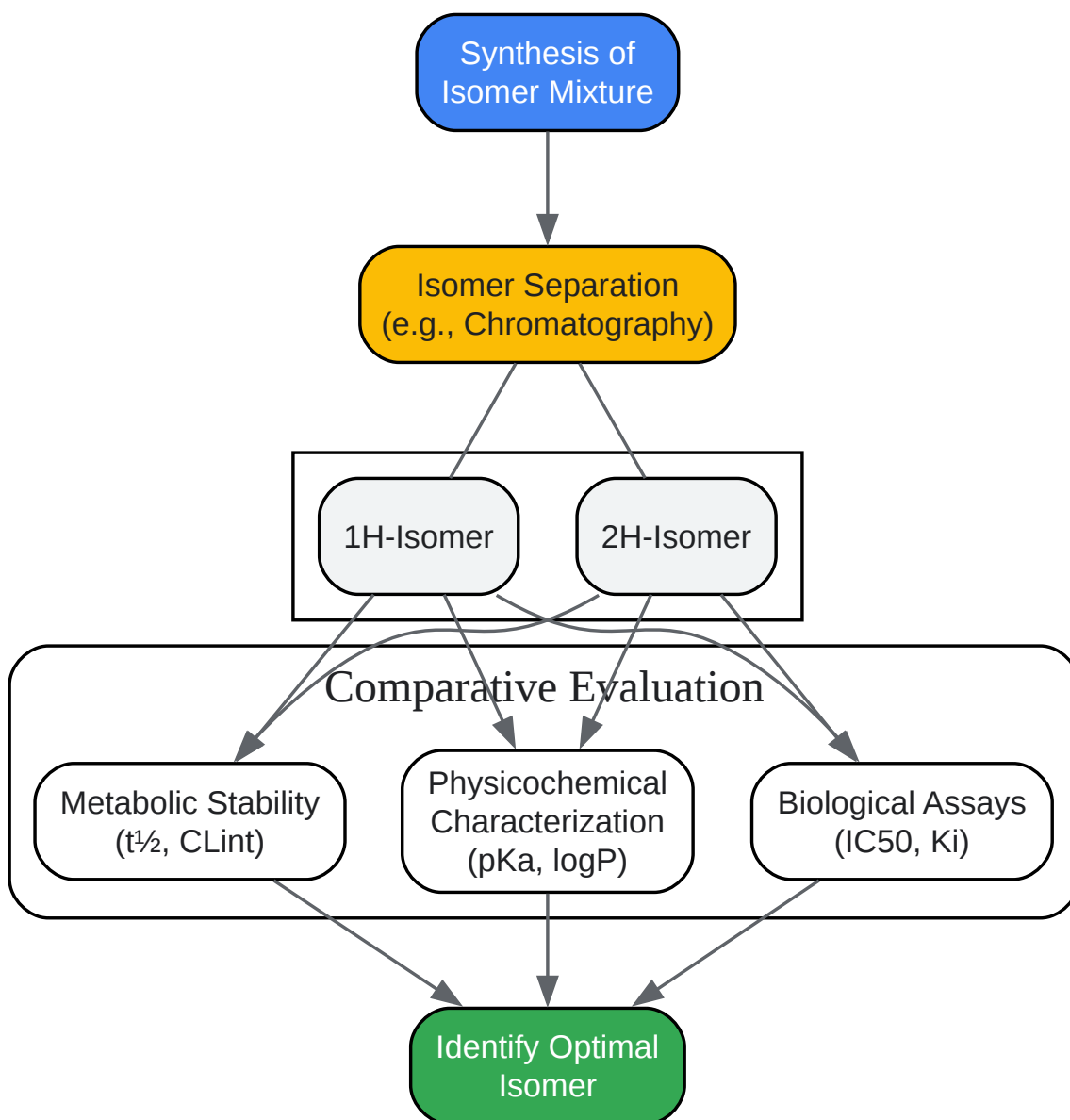
For Researchers, Scientists, and Drug Development Professionals

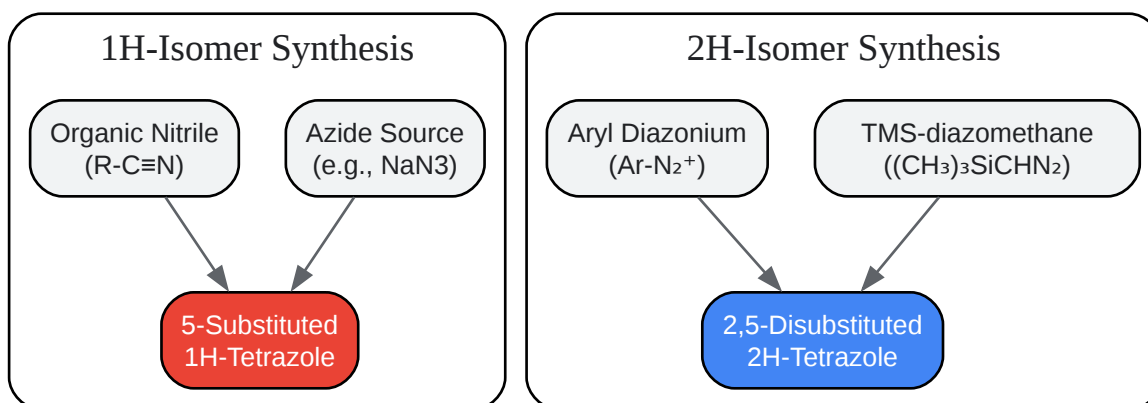
The tetrazole ring is a critical scaffold in medicinal chemistry, frequently employed as a bioisostere for the carboxylic acid group due to its similar acidity and planar structure, coupled with enhanced metabolic stability.[1][2][3] Substituted tetrazoles exist as two principal regioisomers, 1H- and 2H-tetrazoles, depending on the position of the substituent on the heterocyclic ring.[1][2] This seemingly subtle structural difference can profoundly impact the molecule's physicochemical properties, metabolic fate, and interaction with biological targets.[1][2] This guide provides an objective comparison of these isomers, supported by experimental data and detailed protocols, to inform rational drug design.

Isomeric Structures and Tautomerism

The 1H- and 2H-isomers of 5-substituted tetrazoles are tautomers, and their relative stability is influenced by the solvent and the physical state.[4][5] In polar solvents, the more polar 1H-tautomer is generally favored, while the 2H-tautomer can dominate in the gas phase.[4][5][6]







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